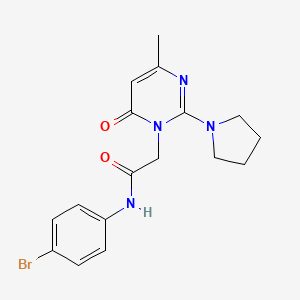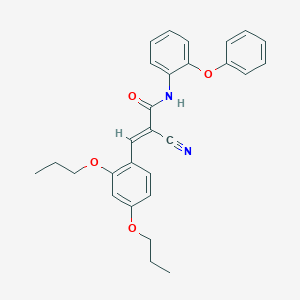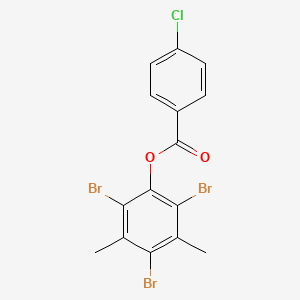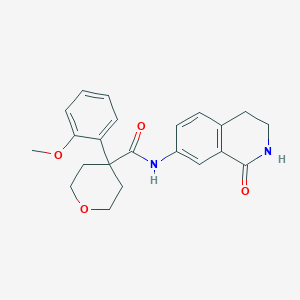
5-Methyloctanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyloctanoic acid is a medium-chain fatty acid . It has a molecular formula of C9H18O2 . The average mass is 158.238 Da and the monoisotopic mass is 158.130676 Da .
Molecular Structure Analysis
The molecular structure of 5-Methyloctanoic acid consists of 9 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C9H18O2/c1-3-5-8(2)6-4-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) .Physical And Chemical Properties Analysis
5-Methyloctanoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 253.4±8.0 °C at 760 mmHg, and a flash point of 129.7±6.9 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds . The compound has a polar surface area of 37 Å2 and a molar volume of 172.1±3.0 cm3 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
5-Methyloctanoic acid has been synthesized and characterized for various applications. For instance, enantiomers of 5- and 6-methyloctanoic acids have been synthesized from 1,4-butanediol and 1,5-pentanediol, respectively, with high configurational purity. This process involves several steps including alkylation, conversion of alcohol groups to bromides, and fractional crystallization. These synthesized compounds find applications in studying the physical and chemical properties of branched-chain fatty acids (Sonnet et al., 1990).
Role in Aggregation Pheromones
(+/-)-4-Methyloctanoic acid and its ethyl ester, closely related to 5-methyloctanoic acid, serve as aggregation pheromones in rhinoceros beetles of the genus Oryctes. They are investigated for controlling these pests via olfactory trapping. A simple, economical, and high-yield synthesis of (+/-)-4-methyloctanoic acid from n-hexanal is crucial for developing effective pest control strategies (Ragoussis et al., 2007).
Medical Research: Renin Inhibition
5-Methyloctanoic acid derivatives have been used in medical research, particularly in the design of angiotensinogen transition-state analogs for inhibiting renin. These compounds are synthesized for creating potent inhibitors of human plasma renin, a key enzyme in the regulation of blood pressure (Thaisrivongs et al., 1987).
Analytical Chemistry and Radiochemistry
5-Methyloctanoic acid has been used in the synthesis of compounds for Positron Emission Tomography (PET) studies. For example, [1-11C]-2-Octynoic acid, [1-11C)-2-decynoic acid, and [1-11C]-3-(R,S)-methyloctanoic acid were synthesized to evaluate their potential as PET tracers for imaging in vivo medium-chain acyl-CoA dehydrogenase and medium-chain fatty acid utilization (Kawashima et al., 1997).
Flavor Science
In the field of flavor science, 5-methyloctanoic acid plays a significant role. It contributes to the characteristic flavor of mutton and goat meat. The presence of 4-methyloctanoic acid, a closely related compound, has been correlated with the "goaty" odor in these meats. Understanding its impact on flavor helps in the food industry for quality control and product development (Wong et al., 1975).
Mecanismo De Acción
Target of Action
5-Methyloctanoic acid is a medium-chain fatty acid .
Mode of Action
As a medium-chain fatty acid, it is likely to interact with its targets through hydrophobic interactions . These interactions can lead to changes in the structure and function of the target molecules, potentially influencing cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by 5-Methyloctanoic acid are not well-known. As a fatty acid, it may be involved in lipid metabolism. Fatty acids can be broken down through beta-oxidation to produce energy, or they can be incorporated into complex lipids such as triglycerides and phospholipids .
Pharmacokinetics
As a medium-chain fatty acid, it is likely to be absorbed in the gastrointestinal tract and transported to the liver for metabolism . Its hydrophobic nature suggests that it may have good bioavailability .
Result of Action
As a fatty acid, it may influence cellular processes such as energy production and lipid metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methyloctanoic acid. For example, the presence of other lipids can affect its absorption and metabolism. Additionally, factors such as pH and temperature can influence its stability .
Propiedades
IUPAC Name |
5-methyloctanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-5-8(2)6-4-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKYBNNWJGLBNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyloctanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[3-Bromo-2-(2-methanesulfonylethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2989272.png)
![2-(4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2989274.png)
![N-[(5-benzoylthiophen-2-yl)methyl]-3-chlorobenzamide](/img/structure/B2989275.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2989276.png)



![N-[(1R,2R)-2-Hydroxycyclohexyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2989281.png)
![2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2989282.png)
![3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2989283.png)
![N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2989284.png)

